
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.43 g/mol . It is known for its unique structure, which includes a stannane core bonded to a tributyl group and a (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- typically involves the reaction of tributylstannyl chloride with (2-(2,2,3,3-tetramethylbutylthio)acetoxy)acetate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form stannane derivatives.
Substitution: The compound can undergo substitution reactions where the tributyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- involves its interaction with molecular targets through its stannane core and tributyl group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The specific pathways involved depend on the nature of the reaction and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- can be compared with other stannane derivatives, such as:
Tributylstannane: A simpler compound with similar reactivity but lacking the (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety.
Triphenylstannane: Another stannane derivative with different substituents, leading to variations in chemical properties and applications.
Eigenschaften
CAS-Nummer |
73927-97-6 |
|---|---|
Molekularformel |
C22H46O2SSn |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2,3)10(4,5)7-13-6-8(11)12;3*1-3-4-2;/h6-7H2,1-5H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
HLDIKSNAOWJKSQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CSCC(C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



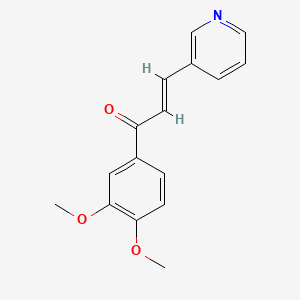
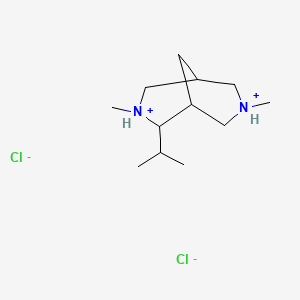
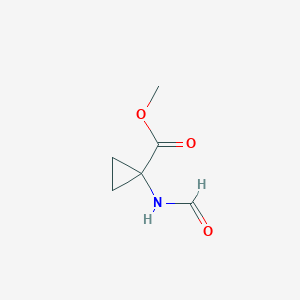
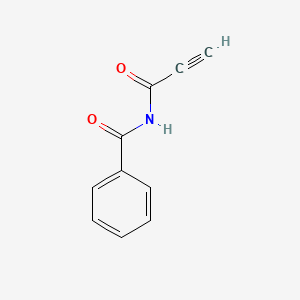
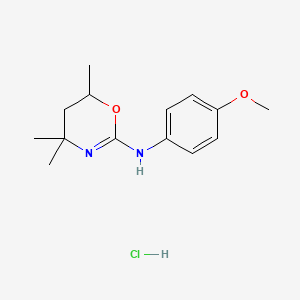
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
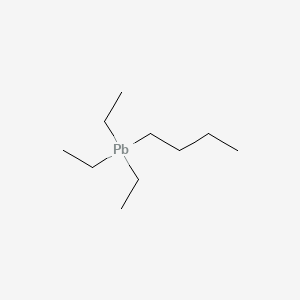
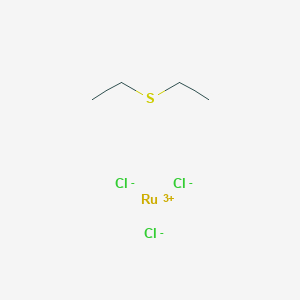

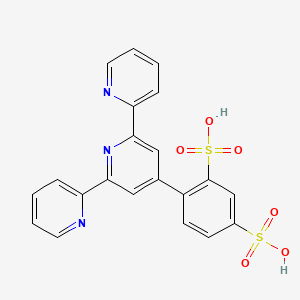
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
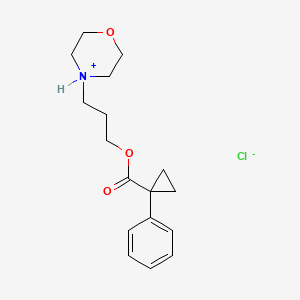
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
